Disperse red 86

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164933. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

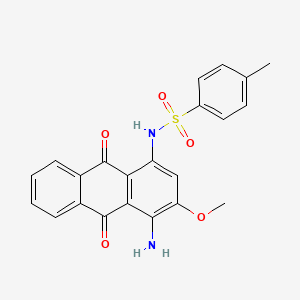

Structure

3D Structure

特性

IUPAC Name |

N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5S/c1-12-7-9-13(10-8-12)30(27,28)24-16-11-17(29-2)20(23)19-18(16)21(25)14-5-3-4-6-15(14)22(19)26/h3-11,24H,23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIGAWRFDMDLTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044730 | |

| Record name | C.I. Disperse Red 86 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-68-5, 12223-43-7 | |

| Record name | Disperse Red 86 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Red 86 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serilene Pink GLS | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, N-(4-amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthracenyl)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Red 86 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthryl)-4-methylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonamide, N-(4-amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthracenyl)-4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE RED 86 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09YGU3071S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Disperse Red 86: A Technical Guide for Researchers

An In-depth Overview of the Anthraquinone (B42736) Dye: From Industrial Applications to Therapeutic Potential

Disperse Red 86 is a synthetic dye belonging to the anthraquinone class, recognized for its vibrant bluish-pink to peach-pink hue.[1] Primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester (B1180765), it is valued for its good light and sublimation fastness.[2][3] Beyond its industrial importance, the anthraquinone scaffold of this compound places it within a chemical class of significant interest to researchers in materials science and drug development. Anthraquinone derivatives are being actively investigated for a range of biomedical applications, including as anticancer agents.[4][5] This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, analytical methods, toxicological profile, and exploring its potential in research and development.

Chemical and Physical Properties

This compound is an organic compound with the IUPAC name N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide.[6] Its chemical structure is characterized by a central anthraquinone core. A summary of its key physicochemical properties is presented in the tables below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide | [6] |

| Synonyms | C.I. 62175, 1-Amino-2-methoxy-4-p-tolylsulfonamidoanthraquinone | |

| CAS Number | 81-68-5 | [7] |

| Molecular Formula | C22H18N2O5S | |

| Molecular Weight | 422.45 g/mol | |

| Appearance | Pink powder | |

| Boiling Point | 691.4 ± 65.0 °C (Predicted) | |

| Water Solubility | Very low | [8] |

| Solubility | Soluble in ethanol (B145695) and acetone | [2] |

| LogP | 4.13 |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| UV-Vis Spectroscopy | A protocol for determining the maximum absorption wavelength (λmax) is available. | [6] |

| FTIR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the quinone system (around 1630-1670 cm⁻¹), and S=O stretching of the sulfonamide group (around 1330 and 1150 cm⁻¹) are observed. | [6] |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to the expected molecular weight of 422.46 g/mol . | [6] |

| NMR Spectroscopy | Detailed ¹H and ¹³C NMR data are not readily available in the public domain. | [6] |

Synthesis and Manufacturing

There are two primary methods reported for the synthesis of this compound.

Method 1: Condensation and Methoxylation

This process begins with the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid) with p-toluenesulfonamide. This is followed by a methoxylation reaction with methanol (B129727) under alkaline conditions to yield the final product.[7]

Method 2: From 1-Amino-2-sulfonic acid group-4-p-toluenesulfonamido-9,10-anthraquinone

An alternative synthesis involves the reaction of 1-amino-2-sulfonic acid group-4-p-toluenesulfonamido-9,10-anthraquinone with potassium hydroxide (B78521) in methanol.

Below is a generalized experimental workflow for the synthesis of this compound.

Experimental Protocols

Synthesis of this compound (Method 1)

Materials:

-

1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid, 100%)

-

p-Toluenesulfonamide (≥98%)

-

Copper sulfate (≥98%)

-

Potassium carbonate (99%)

-

Methanol (industrial grade)

-

Potassium hydroxide

-

2% Salt water solution

-

Deionized water

Procedure:

Step 1: Condensation

-

In a suitable reaction vessel, combine 10 kg of bromamine acid, 5 kg of p-toluenesulfonamide, 0.35 kg of copper sulfate, and 1.87 kg of potassium carbonate.[7]

-

Heat the mixture to 97±1°C and maintain this temperature for 12 hours.[7]

-

Cool the reaction mixture to 30°C.[7]

-

Filter the mixture and wash the resulting filter cake with a 2% salt water solution until neutral.[7]

-

Dry the filter cake to obtain approximately 13 kg of the condensation product (I).[7]

Step 2: Methoxylation

-

In a separate reaction vessel, add 15 kg of the condensation product (I), 35.6 kg of potassium hydroxide, and 71.5 kg of methanol.[7]

-

Heat the mixture to 87-89°C and reflux for 4 hours.[7]

-

Cool the reaction mixture to 30°C and dilute with 100 kg of water.[7]

-

Filter the mixture and wash the filter cake with hot water (80°C) until neutral.[7]

-

Dry the product to obtain approximately 11 kg of this compound.[7]

High-Temperature Exhaust Dyeing of Polyester with this compound

Materials and Equipment:

-

Scoured and bleached 100% polyester fabric

-

This compound

-

Dispersing agent (e.g., lignosulfonate-based)

-

pH buffer (acetic acid/sodium acetate)

-

High-temperature, high-pressure (HTHP) laboratory dyeing machine

-

Spectrophotometer for color measurement

Procedure:

-

Prepare the dyebath with a liquor-to-goods ratio of 10:1.

-

Add 1 g/L of a dispersing agent to the water.

-

Adjust the pH of the dyebath to 4.5-5.5 using an acetic acid/sodium acetate (B1210297) buffer.

-

Add the predispersed dye (e.g., 1% on the weight of fabric) to the dyebath.

-

Immerse the polyester fabric in the dyebath at room temperature.

-

Raise the temperature of the dyebath to 130°C at a rate of 1-2°C/minute.

-

Maintain the temperature at 130°C for 30-60 minutes.

-

Cool the dyebath to 70-80°C.

-

Rinse the dyed fabric thoroughly with hot and then cold water.

-

Perform a reduction clearing step by treating the fabric in a bath containing 2 g/L sodium hydrosulfite, 1 g/L sodium hydroxide, and 1 g/L of a non-ionic detergent at 70-80°C for 15-20 minutes to remove unfixed dye.

-

Rinse the fabric again and neutralize with a dilute acetic acid solution.

-

Finally, rinse with cold water and dry.

Applications in Research and Industry

The primary application of this compound is in the dyeing of polyester and its blended fabrics.[3] It can also be used for dyeing triacetate and polyamide fibers. In the field of materials science, its strong electron-accepting characteristics and visible light absorption profile make it a candidate for research into non-linear optical (NLO) properties, organic light-emitting diodes (OLEDs), and dye-sensitized solar cells (DSSCs).[6]

Toxicological Profile

The toxicological data for this compound is limited. However, information on related disperse dyes and its chemical class provides some insights.

-

Acute Toxicity: Studies on similar disperse dyes, such as Disperse Red 11 and Disperse Red 370, indicate low acute oral and dermal toxicity in rats, with LD50 values greater than 2000 mg/kg.[9]

-

Skin Sensitization: There is evidence to suggest that some disperse dyes can have skin sensitizing potential.

-

Genotoxicity: Research on other disperse dyes, such as Disperse Red 1, has shown evidence of genotoxicity in various in vitro and in vivo models.[5][10][11] Disperse Red 1 has been shown to be genotoxic to human hepatoma cells (HepG2).[4]

-

Endocrine Disruption: this compound has been identified as a potential endocrine-disrupting compound.[12]

Potential for Drug Development

While this compound is primarily known as a textile dye, its anthraquinone core is a privileged scaffold in medicinal chemistry, particularly in the development of anticancer agents.[4] Several clinically used anticancer drugs, such as doxorubicin (B1662922) and mitoxantrone, are based on the anthraquinone structure.[13]

The proposed mechanisms of action for the anticancer effects of some anthraquinone derivatives include:

-

DNA Intercalation and Topoisomerase II Inhibition: The planar aromatic structure of anthraquinones allows them to intercalate into the DNA double helix, which can interfere with DNA replication and transcription. They can also inhibit topoisomerase II, an enzyme crucial for DNA topology, leading to cell cycle arrest and apoptosis.[13]

-

Induction of Oxidative Stress: Some anthraquinone derivatives can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis. A potential signaling pathway involved is the ROS/JNK pathway. Increased ROS levels can lead to the phosphorylation of JNK (c-Jun N-terminal kinase), which in turn can trigger mitochondrial stress and the release of cytochrome c, ultimately activating the apoptotic cascade.[9]

While there is no direct evidence of this compound's activity in this pathway, its structural similarity to other biologically active anthraquinones suggests that this is a plausible area for future research.

Conclusion

This compound is a commercially important anthraquinone dye with well-established applications in the textile industry. For researchers, its significance extends to materials science and, more speculatively, to drug discovery. The rich chemistry and diverse biological activities of the anthraquinone class of compounds suggest that this compound and its derivatives may hold untapped potential. Further investigation into its biological properties, particularly its interaction with cellular signaling pathways, is warranted to fully elucidate its potential beyond its current industrial uses.

References

- 1. sustainability.uobabylon.edu.iq [sustainability.uobabylon.edu.iq]

- 2. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Low Price this compound Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 4. ecotoxbrasil.org.br [ecotoxbrasil.org.br]

- 5. researchgate.net [researchgate.net]

- 6. This compound | High-Purity Dye Reagent [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Disperse Red 11 - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzenesulfonamide, N-(4-amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthracenyl)- | C21H16N2O5S | CID 112289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Discovery and Enduring Legacy of Anthraquinone Dyes: From Ancient Textiles to Modern Medicine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The vibrant hues of anthraquinone (B42736) dyes have colored human history for millennia, from the rich reds of ancient textiles to the sophisticated blues of modern industry. Beyond their role as colorants, the unique chemical architecture of the anthraquinone scaffold has paved the way for its emergence as a privileged structure in drug discovery, particularly in the development of potent anticancer agents. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of anthraquinone dyes, and delves into their modern applications in medicine, with a focus on their mechanisms of action and the experimental workflows used to evaluate their therapeutic potential.

A Journey Through Time: The History of Anthraquinone Dyes

The story of anthraquinone dyes begins with natural colorants extracted from plants and insects. The most historically significant of these is alizarin (B75676), a red dye obtained from the root of the madder plant (Rubia tinctorum).[1][2] For centuries, madder was a cornerstone of the dyeing industry, used to produce a range of red, pink, and purple shades.[1] In 1826, the French chemists Pierre-Jean Robiquet and Jean-Jacques Colin isolated alizarin as the primary coloring principle of madder.[3]

A pivotal moment in the history of synthetic chemistry occurred in 1868 when German chemists Carl Graebe and Carl Liebermann, working at BASF, successfully synthesized alizarin from anthraquinone, which they in turn derived from coal tar.[1] This achievement marked the first synthesis of a natural dye and effectively rendered the cultivation of madder obsolete, revolutionizing the textile industry.[1][4] Hot on their heels, British chemist William Henry Perkin independently discovered a similar synthesis route.[3]

The 20th century saw a rapid expansion in the variety and application of synthetic anthraquinone dyes. The development of new intermediates and synthetic methodologies led to the creation of a wide spectrum of colors with excellent light and wash fastness.[5] This era saw the emergence of important classes of anthraquinone dyes, including:

-

Vat Dyes: Known for their exceptional fastness, these dyes are applied in a soluble, reduced form and then oxidized on the fiber.

-

Disperse Dyes: Developed for dyeing synthetic fibers like polyester, these non-ionic dyes have low water solubility.

-

Reactive Dyes: These dyes form a covalent bond with the fiber, resulting in excellent wash fastness. C.I. Reactive Blue 19 is a prominent example.[6][7][8]

The timeline below illustrates the key milestones in the discovery and development of anthraquinone dyes.

The Chemistry of Color: Synthesis of Anthraquinone Dyes

The core of all anthraquinone dyes is the 9,10-anthraquinone skeleton. While anthraquinone itself is colorless, the introduction of electron-donating substituents, such as hydroxyl (-OH) or amino (-NH2) groups, at specific positions on the aromatic rings gives rise to a wide range of vibrant colors.[5]

Synthesis of Alizarin (1,2-dihydroxyanthraquinone)

The industrial synthesis of alizarin has evolved since its initial discovery. The most common modern method involves the sulfonation of anthraquinone followed by alkaline fusion.

Experimental Protocol: Synthesis of Alizarin from Anthraquinone

-

Sulfonation: Anthraquinone is heated with fuming sulfuric acid (oleum) at approximately 180°C. This introduces a sulfonic acid group onto the anthraquinone ring, primarily at the 2-position, to form anthraquinone-2-sulfonic acid.[3]

-

Alkaline Fusion: The resulting anthraquinone-2-sulfonic acid is fused with a mixture of sodium hydroxide (B78521) (caustic soda) and an oxidizing agent, such as potassium chlorate (B79027) or sodium nitrate, at around 200°C under pressure.[3] This step replaces the sulfonic acid group with a hydroxyl group and introduces a second hydroxyl group at the 1-position.

-

Purification: The reaction mixture is then dissolved in water and acidified to precipitate the crude alizarin. Further purification can be achieved through recrystallization from a suitable solvent, such as ethanol.

| Parameter | Value | Reference |

| Sulfonation Temperature | ~180°C | [3] |

| Alkaline Fusion Temperature | ~200°C | [3] |

| Oxidizing Agent | Potassium Chlorate / Sodium Nitrate | [3] |

Synthesis of C.I. Disperse Blue 79

C.I. Disperse Blue 79 is a widely used navy blue azo-anthraquinone dye. Its synthesis involves the diazotization of an amino-substituted anthraquinone derivative and subsequent coupling with another aromatic compound.

Experimental Protocol: Synthesis of C.I. Disperse Blue 79

-

Synthesis of Diazo Component (2,4-dinitro-6-bromoaniline): 2,4-dinitroaniline (B165453) is brominated using bromine in the presence of chlorobenzene (B131634) at 50-55°C.[9]

-

Diazotization: The 2,4-dinitro-6-bromoaniline is diazotized using nitrosyl sulfuric acid (prepared from sodium nitrite (B80452) and sulfuric acid) in acetic acid.[9]

-

Coupling: The resulting diazonium salt is coupled with a coupling component, such as 3-((2-acetoxyethyl)(phenyl)amino)propanenitrile, in a mixture of acetic acid and water to yield the final dye.[9]

-

Purification: The precipitated dye is collected by filtration, washed, and dried.[9]

| Parameter | Value | Reference |

| Bromination Temperature | 50-55°C | [9] |

| Diazotization Reagent | Nitrosyl Sulfuric Acid | [9] |

| Coupling Solvent | Acetic Acid / Water | [9] |

Synthesis of C.I. Reactive Blue 19

C.I. Reactive Blue 19 is an important anthraquinone reactive dye known for its brilliant blue shade. Its synthesis involves the condensation of bromamic acid with an aniline (B41778) derivative.

Experimental Protocol: Synthesis of C.I. Reactive Blue 19

-

Condensation: Bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) is condensed with 3-((4-aminophenyl)sulfonyl)ethanol.[6][8] This reaction is typically carried out in an aqueous medium in the presence of a copper catalyst (e.g., CuSO4/SnCl2 composite) and a base (e.g., sodium bicarbonate) to maintain a pH of 7.6-7.8.[8] The reaction temperature is maintained between 30-40°C.[8]

-

Esterification: The resulting intermediate is then esterified with concentrated sulfuric acid to introduce the reactive sulfate (B86663) ester group.[8]

-

Purification: The final product is isolated by filtration and dried.[8]

| Parameter | Value | Reference |

| Reaction Temperature | 30-40°C | [8] |

| pH | 7.6-7.8 | [8] |

| Catalyst | CuSO4/SnCl2 composite | [8] |

Anthraquinones in Drug Development: A New Frontier

The planar, polycyclic structure of anthraquinones makes them ideal candidates for interacting with biological macromolecules, particularly DNA. This has led to the development of a number of anthraquinone-based anticancer drugs.

Mechanisms of Anticancer Activity

Anthraquinone derivatives exert their anticancer effects through several key mechanisms:

-

DNA Intercalation and Topoisomerase II Inhibition: The planar aromatic ring system of anthraquinones allows them to slide between the base pairs of the DNA double helix (intercalation).[10] This distorts the DNA structure and interferes with DNA replication and transcription.[10] Furthermore, many anthraquinone-based drugs are potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA tangles during replication.[11][12][13] By stabilizing the topoisomerase II-DNA covalent complex, these drugs lead to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptosis (programmed cell death).[10]

References

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Alizarin Dye: Definition, Synthesis, Properties and Application [sciencedoze.com]

- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 4. Alizarin: Structure, Properties & Preparation - Video | Study.com [study.com]

- 5. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS [mdpi.com]

- 6. Page loading... [guidechem.com]

- 7. DE4422160A1 - C.I. Reactive Blue 19 direct synthesis in good yield and purity - Google Patents [patents.google.com]

- 8. Synthetic Method Of Reactive Blue 19 - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 9. Disperse blue 79 dyes synthesis methods - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 10. Intercalating Drugs that Target Topoisomerases - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, DNA binding, topoisomerase II inhibition and cytotoxicity of two guanidine-containing anthracene-9,10-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Disperse Red 86 (CAS No. 81-68-5): An In-Depth Technical Guide for Researchers and Drug Development Professionals

An overview of the physicochemical properties, synthesis, analytical methodologies, and potential biological significance of the anthraquinone (B42736) dye, Disperse Red 86.

Introduction

This compound, identified by the CAS number 81-68-5, is a synthetic dye belonging to the anthraquinone class.[1] Primarily utilized in the textile industry for coloring hydrophobic synthetic fibers such as polyester, its low water solubility makes it suitable for application as a fine aqueous dispersion.[1][2] While its industrial applications are well-documented, the core anthraquinone structure of this compound places it within a class of compounds that has garnered significant interest in the field of drug development, particularly as potential anticancer agents and fluorescent probes.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, manufacturing and analytical protocols, and exploring its potential biological activities based on the broader understanding of anthraquinone derivatives.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the tables below. This data is essential for understanding its behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C22H18N2O5S | [2] |

| Molecular Weight | 422.45 g/mol | [5] |

| Appearance | Pink powder | [No specific citation found] |

| Water Solubility | Low | [1] |

| LogP (Octanol-Water Partition Coefficient) | 4.1 | [5] |

Table 2: Computed Properties of this compound

| Property | Value | Reference(s) |

| Hydrogen Bond Donor Count | 2 | [No specific citation found] |

| Hydrogen Bond Acceptor Count | 7 | [No specific citation found] |

| Rotatable Bond Count | 4 | [No specific citation found] |

| Topological Polar Surface Area | 124 Ų | [5] |

| Complexity | 771 | [5] |

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process. A common manufacturing method begins with bromamine (B89241) acid (1-amino-4-bromo-2-anthraquinonesulfonic acid) as the primary raw material. This is first condensed with p-toluenesulfonamide. Following this condensation, a methoxylation reaction is carried out with methanol (B129727) under alkaline conditions to yield the final product. The resulting this compound is then filtered, ground, and dried to produce the final powdered dye.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a this compound sample and identify any potential impurities from the synthesis process.

Materials and Reagents:

-

This compound sample

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or formic acid for MS-compatible methods)

-

Methanol (for sample preparation)

-

Syringe filters (0.45 µm)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector

-

Reverse-phase C18 column

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water. The exact ratio may need optimization, but a common starting point is a gradient elution. A phosphoric acid or formic acid modifier is typically added.

-

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in a suitable solvent such as methanol to create a stock solution.

-

Dilute the stock solution with the mobile phase to a final working concentration.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: Standard reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with an acid modifier.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by the UV-Vis spectrum of this compound.

-

Injection Volume: Typically 10-20 µL.

-

-

Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Record the chromatogram.

-

The purity of the sample can be estimated by the area percentage of the main peak corresponding to this compound relative to the total area of all peaks.

-

Biological Activity and Potential in Drug Development

While specific in vitro or in vivo toxicological and pharmacological studies on this compound are limited in publicly accessible literature, the broader class of anthraquinone derivatives has been extensively investigated for its biological activities.

Anticancer Potential of Anthraquinones

Anthraquinones are a well-established class of compounds with significant anticancer properties.[3][6] Several clinically used chemotherapy drugs, such as doxorubicin (B1662922) and mitoxantrone, are based on an anthraquinone scaffold.[7] The proposed mechanisms of their anticancer activity are multifaceted and include:

-

DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the anthraquinone core allows it to intercalate between the base pairs of DNA. This can interfere with DNA replication and transcription. Furthermore, some anthraquinone derivatives are known to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during cell division.[7]

-

Generation of Reactive Oxygen Species (ROS): Anthraquinones can undergo redox cycling within the cell, leading to the generation of reactive oxygen species.[7] This can induce oxidative stress, damage cellular components including DNA, and trigger apoptotic cell death.[7]

-

Induction of Apoptosis and Cell Cycle Arrest: By causing DNA damage and cellular stress, anthraquinones can activate signaling pathways that lead to programmed cell death (apoptosis) and arrest the cell cycle, preventing cancer cell proliferation.[3][8]

Given that this compound possesses the core anthraquinone structure, it is plausible that it may exhibit similar biological activities. However, dedicated studies are required to confirm this and to determine its potency and mechanism of action.

Potential as a Fluorescent Probe

The inherent fluorescence of some anthraquinone derivatives has led to their investigation as fluorescent probes for cellular imaging.[4][9] These probes can be used to visualize cellular structures and processes. The suitability of a compound as a fluorescent probe depends on its photophysical properties, cell permeability, and specific localization within the cell. Further research would be needed to characterize the fluorescent properties of this compound and its potential for live-cell imaging applications.

Visualizations

Proposed Synthetic Pathway

References

- 1. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 81-68-5: this compound | CymitQuimica [cymitquimica.com]

- 3. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sdc.org.uk [sdc.org.uk]

- 5. C.I. This compound | C22H18N2O5S | CID 66486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Dyes for Cell Cycle and Apoptosis Analysis - FluoroFinder [fluorofinder.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Basic Principles of Disperse Dyes for Synthetic Fibers

Introduction to Disperse Dyes

Disperse dyes are a class of non-ionic, organic coloring agents characterized by their very low solubility in water.[1][2] They are specifically designed for dyeing hydrophobic synthetic fibers, most notably polyester (B1180765), but also nylon, cellulose (B213188) acetate (B1210297), and acrylic fibers.[2][3][4][5] Unlike ionic dyes that form chemical bonds with the fiber, disperse dyes function through a mechanism of molecular dispersion.[3] In the dyeing process, these dyes are applied from a fine aqueous dispersion, penetrating the fiber's molecular structure at high temperatures.[4][6] The dye molecules are then held within the amorphous regions of the fiber polymer by weak intermolecular forces, such as van der Waals forces and hydrogen bonds.[5][7] This method provides vibrant, durable coloration with good fastness properties on fibers that are otherwise difficult to dye.[4][6]

The history of disperse dyes is closely linked to the development of cellulose acetate fibers in 1923-24.[8] Today, they represent the most important class of dyes for polyester, which is one of the most widely produced synthetic fibers globally.[3][9]

Classification of Disperse Dyes

Disperse dyes can be classified based on their chemical structure or their application performance, which is often related to their molecular size and sublimation fastness.

Classification by Chemical Structure

The chemical structure of a disperse dye determines its color, fastness properties, and dyeing behavior. The vast majority of commercial disperse dyes belong to two main chemical classes: azo and anthraquinone.[8][10]

Table 1: Major Chemical Classes of Disperse Dyes

| Chemical Class | Percentage of Market (Approx.) | Characteristics |

| Monoazo Dyes | 50-80% | Comprise the largest group, offering a full spectrum of colors.[2][3][11][12] They are cost-effective but may have moderate light fastness.[3] |

| Anthraquinone Dyes | 15-40% | Provide bright colors (reds, violets, blues) and generally exhibit superior lightfastness compared to azo dyes.[3][10] However, they are more expensive to manufacture.[3][10] |

| Diazo Dyes | ~10% | A subclass of azo dyes, used for specific shades.[2] |

| Other Structures | ~5-10% | Includes smaller classes like nitrodiphenylamine, styryl, quinonaphthalone, and various heterocyclic compounds, each offering unique spectral and fastness characteristics.[2][3][11] |

Classification by Application Performance

This classification system categorizes dyes based on their energy level, which correlates with their molecular weight, dyeing temperature requirements, and sublimation fastness. This is critical for selecting compatible dyes for combination shades.

Table 2: Classification of Disperse Dyes by Application Performance

| Type | Description | Characteristics | Typical Dyeing Method |

| Type E (Low Energy) | Low-temperature type with small molecular mass. | Good leveling properties, low sublimation fastness.[11][12] Suitable for achieving uniform color. | Carrier Dyeing (~100°C) or High-Temperature Dyeing (105-140°C).[2][3] |

| Type SE (Medium Energy) | Medium-temperature type. | Offers a balance of good leveling and sublimation fastness.[11] | High-Temperature Dyeing, Thermosol.[11] |

| Type S (High Energy) | High-temperature type with larger molecular mass. | Excellent sublimation fastness, making them suitable for fabrics requiring heat treatments like pleating. Requires high temperatures for diffusion.[3][11] | High-Temperature Dyeing (>130°C), Thermosol (180-220°C).[2][3] |

The Dyeing Mechanism for Hydrophobic Fibers

The dyeing of hydrophobic fibers like polyester with disperse dyes is understood as a process of dye transfer from a liquid solvent (water) to a solid organic solvent (the fiber).[2][5][13] The mechanism proceeds through several critical, simultaneous steps.

-

Dispersion and Dissolution: Disperse dyes, being sparingly soluble, are first milled into fine particles and suspended in the dyebath using a dispersing agent.[2][4] During heating, a small fraction of the dye dissolves from the particle surfaces, creating a saturated monomolecular solution.[13][14]

-

Adsorption: The dissolved, individual dye molecules are transported through the aqueous medium and adsorb onto the surface of the synthetic fiber.[5][13] This initial attraction is driven by hydrophobic interactions between the non-polar dye and the non-polar fiber.[4]

-

Diffusion: This is the rate-determining step. At high temperatures (typically 120-130°C for polyester), the tightly packed polymer chains of the fiber swell and the kinetic energy of the dye molecules increases.[4][5][7] This thermal energy allows the adsorbed dye molecules to diffuse from the fiber surface into the amorphous, non-crystalline regions of the fiber's internal structure.[7][9][13]

-

Fixation: Once inside the fiber, the dye molecules are held in place by a combination of hydrogen bonds and van der Waals forces.[5][7] As the fiber cools, its structure contracts, physically trapping the dye molecules within the polymer matrix.[4][9] This entrapment results in good wash fastness.[6]

Key Factors Influencing the Dyeing Process

The efficiency and quality of disperse dyeing are highly dependent on the precise control of several process parameters.

Table 3: Key Parameters in Polyester Dyeing with Disperse Dyes

| Parameter | Optimal Range/Condition | Influence on the Process |

| Temperature | 120°C - 130°C (High-Temp Method) | This is the most critical factor.[1][4] High temperatures are required to swell the polyester fibers, opening up the polymer structure and increasing the rate of dye diffusion into the fiber.[6][7][9] Below 100°C, the rate of dyeing is impractically low.[15] |

| pH | 4.5 - 5.5 (Slightly Acidic) | Maintaining an acidic pH is essential for the stability of most disperse dyes, preventing their hydrolysis at high temperatures.[4][7] Acetic acid is commonly used for pH control.[2][13] |

| Dyeing Time | 30 - 60 minutes (at temperature) | Longer dyeing times generally lead to better color saturation and deeper shades as more dye can diffuse into the fiber.[4] However, prolonged exposure to high temperatures can potentially reduce the fiber's strength.[4] |

| Dispersing Agents | Varies by formulation | These are crucial for maintaining a stable and fine dispersion of dye particles in the bath, preventing aggregation which can lead to spotting and uneven dyeing.[2][4] |

| Carriers | (Optional, for lower temp dyeing) | These are organic chemicals that act as swelling agents for the fiber, allowing dyeing to occur at lower temperatures (around 100°C).[2][7] Their use has declined due to environmental concerns and cost.[6] |

Thermodynamics and Kinetics of Dyeing

The interaction between disperse dyes and synthetic fibers can be quantitatively described by thermodynamic and kinetic models, which are essential for understanding dye affinity, equilibrium, and dyeing rates.

-

Adsorption Isotherms: These models describe the equilibrium distribution of dye between the dyebath and the fiber at a constant temperature. The dyeing of polyester with disperse dyes often follows the Nernst partition mechanism , where the fiber acts like a solid solvent in which the dye partitions itself.[16][17] The Langmuir and Freundlich isotherms are also used to model the process under different conditions.[16]

-

Kinetics: The rate of dyeing is primarily governed by the diffusion of the dye into the fiber, a process described by Fick's second law of diffusion .[3][14] The rate is influenced by factors like temperature, dye molecular size, and fiber morphology.[4]

Table 4: Key Thermodynamic and Kinetic Parameters in Disperse Dyeing

| Parameter | Symbol | Description |

| Standard Affinity | Δμ° | Represents the difference in chemical potential between the dye in its standard state in the fiber and in the dyebath. A more negative value indicates a higher affinity of the dye for the fiber. |

| Enthalpy of Dyeing | ΔH° | Measures the heat absorbed or released during the dyeing process. For disperse dyeing of polyester, it is typically a negative value (exothermic process).[14][18] |

| Entropy of Dyeing | ΔS° | Represents the change in the randomness or disorder of the system during dyeing. |

| Diffusion Coefficient | D | A measure of the rate at which dye molecules move through the fiber polymer. It increases significantly with temperature.[16][18] |

| Activation Energy of Diffusion | Ea | The minimum energy required for a dye molecule to diffuse into the fiber structure.[16][18] |

Experimental Protocols

Protocol for Laboratory-Scale High-Temperature Dyeing of Polyester Fabric

This protocol outlines a standard procedure for dyeing a polyester fabric sample in a laboratory setting using a high-temperature beaker dyeing machine.

Materials and Reagents:

-

Polyester fabric sample (pre-scoured to remove impurities)

-

Disperse dye (e.g., 2% on weight of fabric, owf)

-

Dispersing agent (e.g., 1 g/L)

-

Acetic acid (to adjust pH)

-

Deionized water

-

Reduction clearing agent: Sodium hydrosulfite (2 g/L) and Sodium hydroxide (B78521) (2 g/L)

Procedure:

-

Dye Dispersion Preparation: Carefully weigh the required amount of disperse dye powder. Make a smooth paste with a small amount of water and the dispersing agent. Gradually add more water to create a fine, stable dispersion.[7][13]

-

Dyebath Setup: Set the liquor ratio (the ratio of the weight of the goods to the volume of the dyebath), for example, 1:10 or 1:20.[2][19] Add the required volume of water to the dyeing beaker.

-

Chemical Addition: Add the prepared dye dispersion to the dyebath. Add acetic acid to adjust the pH of the bath to between 4.5 and 5.5.[2]

-

Dyeing Cycle:

-

Place the polyester fabric sample into the dyebath at a starting temperature of approximately 60°C.[13]

-

Seal the beaker and place it in the dyeing machine.

-

Increase the temperature at a controlled rate (e.g., 2°C/min) to the target dyeing temperature of 130°C.[13][19]

-

Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[13][19]

-

Cool the dyebath down to approximately 60-70°C.[13]

-

-

Rinsing: Remove the dyed fabric from the beaker and rinse thoroughly with hot and then cold water to remove loose dye on the surface.

-

Reduction Clearing (Post-Scour): To improve wash and crock fastness, perform a reduction clearing process. Prepare a separate bath with sodium hydrosulfite and sodium hydroxide. Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[19] This step destroys any dye particles remaining on the fiber surface.

-

Final Rinsing and Drying: Rinse the fabric again, first with hot water, then neutralize with a weak acid if necessary, followed by a final cold rinse. Dry the fabric in an oven or air.

Protocol for Determining Color Fastness to Washing (ISO 105-C06)

This is a standardized method to assess the resistance of the color to washing.

-

A specimen of the dyed fabric is stitched between two specified adjacent undyed fabrics (e.g., cotton and polyester).

-

The composite sample is washed in a solution containing a standard soap or detergent under specified conditions of time and temperature (e.g., 30 minutes at 60°C).

-

The sample is rinsed and dried.

-

The change in the color of the dyed specimen and the degree of staining on the adjacent undyed fabrics are assessed using a standardized Grey Scale.

Visualization of the Dyeing Process

The following diagrams illustrate the core mechanism and experimental workflow associated with disperse dyeing.

Caption: The disperse dyeing mechanism from aqueous dispersion to final fixation within the fiber.

Caption: Experimental workflow for high-temperature exhaust dyeing of polyester.

References

- 1. journal.re [journal.re]

- 2. textilelearner.net [textilelearner.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. What is Disperse Dyeing? A Complete Guide to Dyeing Synthetics [colourinn.in]

- 5. quora.com [quora.com]

- 6. Disperse Dyes For Dyeing Of Synthetic Fibres | PPT [slideshare.net]

- 7. The Polyester Carrier Dyeing Process Using Disperse Dyes [colourinn.in]

- 8. Disperse dye - Wikipedia [en.wikipedia.org]

- 9. textilestudycenter.com [textilestudycenter.com]

- 10. p2infohouse.org [p2infohouse.org]

- 11. Disperse dyes [m.chemicalbook.com]

- 12. Classification of Disperse Dyes - Dyeing Knowledge [iprintingpress.com]

- 13. textilelearner.net [textilelearner.net]

- 14. shop.tarjomeplus.com [shop.tarjomeplus.com]

- 15. textilelearner.net [textilelearner.net]

- 16. crimsonpublishers.com [crimsonpublishers.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Kinetics and Thermodynamics Studies of Prodigiosin Dyeing on Polyester | Scientific.Net [scientific.net]

- 19. The characterization of disperse dyes in polyester fibers using DART mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chromophore of Disperse Red 86

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 86 is a synthetic dye belonging to the anthraquinone (B42736) class of colorants. Its chromophoric system is based on the 9,10-anthraquinone core, a tricyclic aromatic ketone. The color and properties of this compound are determined by the specific auxochromic and functional groups attached to this core structure. This technical guide provides a comprehensive overview of the chromophore of this compound, including its chemical structure, physicochemical properties, synthesis, and available toxicological information. Detailed experimental protocols for its synthesis and characterization are also provided, along with visualizations of key processes.

Chemical and Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide | [1] |

| CAS Number | 81-68-5 | |

| C.I. Name | This compound | |

| C.I. Number | 62175 | [2] |

| Molecular Formula | C22H18N2O5S | |

| Molecular Weight | 422.45 g/mol | [3] |

| Appearance | Red to peach-pink powder | [4] |

| LogP | 4.13 - 4.89 | [3][5] |

The Chromophore of this compound

The core of the this compound chromophore is the anthraquinone skeleton. The vibrant color of this dye arises from the extended π-conjugated system of the anthraquinone core, which is further modulated by the presence of electron-donating (auxochromic) groups. In this compound, these are an amino (-NH2) group and a methoxy (B1213986) (-OCH3) group, and an electron-withdrawing p-tolylsulfonamido group. This combination of substituents creates a "push-pull" electronic effect, which shifts the absorption of light to the visible region, resulting in its characteristic red color.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid) with p-toluenesulfonamide (B41071), followed by a methoxylation reaction.[3]

Experimental Protocol: Synthesis of this compound

Step 1: Condensation Reaction [3]

-

In a reaction vessel, combine 10 kg of bromamine (B89241) acid (100%), 5 kg of p-toluenesulfonamide (≥98% purity), 0.35 kg of copper sulfate (B86663) (≥98% purity), and 1.87 kg of potassium carbonate (99% purity).

-

Heat the mixture to 97 ± 1 °C and maintain this temperature for 12 hours with continuous stirring.

-

After the reaction is complete, cool the mixture to 30 °C.

-

Filter the solid product and wash the filter cake with a 2% salt water solution until the filtrate is neutral.

-

Dry the resulting condensation product. This yields approximately 13 kg of the intermediate.

Step 2: Methoxylation Reaction [3]

-

In a separate reaction vessel, add 15 kg of the dried condensation product from Step 1, 35.6 kg of potassium hydroxide, and 71.5 kg of industrial-grade methanol.

-

Heat the mixture to 87-89 °C and reflux for 4 hours.

-

Cool the reaction mixture to 30 °C.

-

Dilute the mixture with 100 kg of water.

-

Filter the precipitate and wash it with hot water (80 °C) until the washings are neutral.

-

Dry the final product to obtain approximately 11 kg of this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the maximum absorption wavelength (λmax) of the dye, which is responsible for its color.

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a suitable spectroscopic grade solvent in which this compound is soluble, such as ethanol, acetone, or dimethylformamide (DMF).

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 100 µg/mL).

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance readings in the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer. Use the chosen solvent as a blank to zero the instrument.

-

Measurement: Record the absorbance spectra of the working solutions over a wavelength range of at least 200-800 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the path length of the cuvette is known (typically 1 cm), the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length.

| Spectroscopic Parameter | Expected Value Range |

| λmax (in organic solvents) | 450 - 550 nm |

| Molar Extinction Coefficient (ε) | 10,000 - 20,000 L·mol⁻¹·cm⁻¹ |

Note: The expected values are based on typical data for red anthraquinone dyes.[6] Actual values for this compound may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of dry this compound with dry KBr powder and press the mixture into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.

-

Instrument Setup: Use a calibrated FT-IR spectrometer.

-

Background Scan: Perform a background scan with an empty sample compartment or a blank KBr pellet.

-

Sample Scan: Place the sample in the spectrometer and record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3300 | N-H stretching (amino group) |

| 3100 - 3000 | C-H stretching (aromatic) |

| 2950 - 2850 | C-H stretching (methyl and methoxy groups) |

| 1670 - 1630 | C=O stretching (quinone) |

| 1600 - 1450 | C=C stretching (aromatic rings) |

| 1350 - 1300 and 1170 - 1150 | S=O stretching (sulfonamide) |

| 1250 - 1200 | C-O stretching (methoxy group) |

| 1180 - 1140 | C-N stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Analysis

-

Solvent Selection: Dissolve a sufficient amount of this compound in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Sample Preparation: Prepare the NMR sample in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective nuclei in the molecule.

Caption: Workflow for the spectroscopic characterization of this compound.

Toxicological Information and Biological Activity

The toxicological profile of this compound is not extensively documented in publicly available literature. However, as a member of the anthraquinone and disperse dye classes, some general toxicological concerns can be noted. Some disperse dyes have been shown to have allergenic potential, causing contact dermatitis.[7] There is also a broader concern about the potential for some dyes and their degradation products to have mutagenic or carcinogenic effects.[7]

One database lists this compound as a potential endocrine-disrupting compound, although specific studies on its mechanism of action in this regard are lacking.[1] The biodegradation of anthraquinone dyes can be a complex process, and the resulting metabolites may also have toxicological implications.[8][9] Further research is needed to fully elucidate the toxicological and biological activity of this compound.

Conclusion

This compound is an anthraquinone-based dye with a well-defined chemical structure that dictates its color and properties. While its primary application is in the textile industry, an understanding of its chromophore is essential for researchers in materials science and toxicology. This guide has provided a comprehensive overview of the available information on this compound, including its synthesis and characterization. The provided experimental protocols offer a starting point for further investigation into the properties and potential applications or biological effects of this compound. Further research is warranted to fill the gaps in the quantitative spectroscopic data and to fully assess its toxicological profile.

References

- 1. C.I. This compound | C22H18N2O5S | CID 66486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 3. echemi.com [echemi.com]

- 4. This compound TDS|this compound from Chinese supplier and producer - DISPERSE RED DYES - Enoch dye [enochdye.com]

- 5. C.I. This compound | SIELC Technologies [sielc.com]

- 6. aatcc.org [aatcc.org]

- 7. scialert.net [scialert.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Research Potential of Disperse Red 86: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 86 (C.I. 62175; CAS 81-68-5) is an anthraquinone-based dye traditionally utilized in the textile industry for its vibrant red hue and excellent fastness on synthetic fibers.[1][2][3] Beyond its established industrial applications, the unique physicochemical properties of this compound present a compelling case for its exploration in diverse research fields, including materials science and biomedical research. This technical guide provides an in-depth overview of the core properties of this compound, summarizing key quantitative data and detailing experimental protocols to facilitate its investigation for novel research applications. Potential research avenues as a molecular probe, in non-linear optical materials, and as a subject for toxicological studies relevant to drug development are discussed.

Physicochemical Properties

This compound is an anthraquinone (B42736) derivative with the molecular formula C₂₂H₁₈N₂O₅S.[1] Its structure imparts a brilliant bluish-pink to peach-pink shade.[4] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CI Name | This compound | [1] |

| CI Number | 62175 | [1] |

| CAS Number | 81-68-5 / 12223-43-7 | [1] |

| Molecular Formula | C₂₂H₁₈N₂O₅S | [1] |

| Molecular Weight | 422.45 g/mol | [1] |

| Chemical Class | Anthraquinone | [4] |

| Appearance | Pink powder | [1] |

Table 1: Physicochemical Properties of this compound

Potential Research Applications

The inherent properties of this compound, such as its fluorescence and chemical structure, suggest its potential utility in several advanced research applications beyond textile dyeing.

Fluorescent Molecular Probe for Cellular Imaging

Disperse dyes, owing to their fluorescent properties, have potential applications as probes in biological signaling pathways.[5][6] The lipophilic nature of this compound could facilitate its passive diffusion across cell membranes, making it a candidate for staining intracellular compartments.[7] Further research is required to characterize its photophysical properties (e.g., quantum yield, photostability) in biological media and to assess its specificity for cellular targets.

A logical workflow for evaluating this compound as a potential cellular probe is outlined below.

Non-Linear Optical (NLO) Materials

Azo dyes, a class to which some disperse dyes belong, have been investigated for their second-order non-linear optical (NLO) properties.[8][9] While this compound is an anthraquinone dye, the presence of donor-acceptor groups in its structure suggests that it may also exhibit NLO properties. Research in this area would involve incorporating this compound into a polymer matrix and evaluating the resulting material's NLO response.

Photosensitizer in Photodynamic Therapy (PDT)

Anthraquinone derivatives are known to act as photosensitizers, generating reactive oxygen species (ROS) upon light irradiation.[10][11][12][13][14][15] This property is the basis of photodynamic therapy (PDT), a treatment modality for cancer and other diseases. The potential of this compound as a photosensitizer for PDT warrants investigation. Key studies would involve measuring its singlet oxygen quantum yield and evaluating its phototoxicity in cancer cell lines.

The following diagram illustrates a proposed workflow for investigating the potential of this compound in photodynamic therapy research.

Toxicological Profile for Drug Development Context

For drug development professionals, understanding the toxicological profile of a compound is paramount. While data specifically for this compound is limited, studies on other anthraquinone and disperse dyes provide valuable insights into potential hazards.

Genotoxicity and Cytotoxicity

Genotoxicity data on anthraquinones are limited, but some studies have shown that certain anthraquinone dyes can be genotoxic.[16][17] For instance, some anthraquinones have been shown to inhibit topoisomerase II, a mechanism of action for some anticancer drugs.[18] The genotoxic potential of this compound should be thoroughly evaluated using a battery of assays before considering any biomedical application. A summary of toxicological data for related disperse dyes is presented in Table 2. It is important to note that the toxicity of a specific dye is highly dependent on its chemical structure.

| Dye | Assay | Result | Reference(s) |

| Disperse Red 1 | Micronucleus Assay (Human Lymphocytes & HepG2 cells) | Increased micronuclei frequency (mutagenic) | [19] |

| Disperse Red 1 | In vivo mouse study | Testicular cytotoxicity, abnormal sperm morphology, DNA damage | [20][21] |

| Disperse Red 11 | Mouse Lymphoma Assay | Genotoxic (increased mutants and micronuclei) | [17] |

| Disperse Red 11 | Ames Test | Conflicting results | [22] |

| Disperse Red 17 | Acute Oral Toxicity (Rat) | LD50 > 2000 mg/kg bw | [23] |

| Anthraquinones (general) | Various | Some are potential carcinogens and may inhibit topoisomerase II | [18][24] |

Table 2: Summary of Toxicological Data for Selected Disperse and Anthraquinone Dyes

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of research. The following are key experimental protocols relevant to the potential applications of this compound.

In Vitro Micronucleus Assay for Genotoxicity Testing

This protocol is adapted from studies on other anthraquinone dyes and can be used to assess the genotoxic potential of this compound.[24]

Objective: To detect damage to chromosomes or the mitotic apparatus.

Materials:

-

Mammalian cell line (e.g., L5178Y mouse lymphoma cells, human lymphocytes)

-

This compound

-

Cell culture medium and supplements

-

S9 fraction for metabolic activation

-

Cytochalasin B

-

Fixative (e.g., methanol:acetic acid)

-

DNA-specific stain (e.g., Giemsa, DAPI)

-

Microscope

Procedure:

-

Cell Culture and Treatment: Culture the selected mammalian cells to a suitable density. Expose the cells to a range of concentrations of this compound, both with and without the S9 mix for metabolic activation. Include appropriate negative and positive controls.

-

Addition of Cytochalasin B: Add cytochalasin B to the cell cultures to block cytokinesis, which results in the accumulation of binucleated cells.

-

Cell Harvesting: After an appropriate incubation period, harvest the cells by centrifugation.

-

Fixation and Staining: Fix the cells using a suitable fixative and stain with a DNA-specific stain.

-

Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive genotoxic response.

High-Temperature Exhaust Dyeing of Polyester (B1180765) (for Materials Science Applications)

This protocol is relevant for preparing materials for NLO studies or other applications where this compound is incorporated into a polymer matrix.[4]

Objective: To uniformly dye polyester fabric with this compound.

Materials and Equipment:

-

Scoured and bleached 100% polyester fabric

-

This compound

-

Dispersing agent (e.g., lignosulfonate-based)

-

pH buffer (acetic acid/sodium acetate)

-

High-temperature, high-pressure (HTHP) laboratory dyeing machine

-

Spectrophotometer for color measurement

Procedure:

-

Dyebath Preparation: Prepare the dyebath with a liquor-to-goods ratio of 10:1. Add the dispersing agent (1 g/L) to the water. Adjust the pH of the dyebath to 4.5-5.5 using the acetic acid/sodium acetate (B1210297) buffer. Add the predispersed dye (e.g., 1% on weight of fabric) to the dyebath.

-

Dyeing Process: Immerse the polyester fabric in the dyebath at room temperature. Raise the temperature to 130°C at a rate of 2°C/minute. Maintain the temperature at 130°C for 60 minutes. Cool the dyebath down to 70°C at a rate of 3°C/minute.

-

Rinsing and Clearing: Rinse the dyed fabric with hot and then cold water. Perform a reduction clearing step by treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide (B78521) to remove surface dye.

-

Final Rinse and Drying: Rinse the fabric thoroughly and dry.

Conclusion

This compound is a compound with a well-established role in the textile industry. However, its chemical structure and fluorescent properties suggest a largely untapped potential for a range of research applications. This guide has provided a framework for exploring these possibilities, from its use as a molecular probe in cellular imaging to its incorporation into advanced materials and its evaluation in the context of drug development. The provided protocols and workflows are intended to serve as a starting point for researchers to unlock the full scientific potential of this versatile dye. Further investigation into its photophysical properties, biological interactions, and toxicological profile is essential for its successful transition into these novel research areas.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. CAS 81-68-5: this compound | CymitQuimica [cymitquimica.com]

- 3. Low Price this compound Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | Fluorescent Dye | 81-68-5 | Invivochem [invivochem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Tracers for Membrane Labeling—Section 14.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of photosensitizing dyes for pathogen reduction in red cell suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 12. mdpi.com [mdpi.com]

- 13. New dyes for photodynamic cancer therapy - campusa-magazine - EHU [ehu.eus]

- 14. Dye Sensitizers for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of Biotechnological Photosensitizers for Photodynamic Therapy: Cancer Research and Treatment—From Benchtop to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of the genotoxicity of anthraquinone dyes in the mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Characterization of the genotoxicity of anthraquinones in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Disperse Red 11 - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. ec.europa.eu [ec.europa.eu]

- 24. benchchem.com [benchchem.com]

An In-depth Technical Guide to Disperse Red 86 in Materials Science Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 86 is a synthetically produced anthraquinone-based dye recognized for its vibrant bluish-pink to peach-pink hues.[1] While its primary application lies in the dyeing of hydrophobic synthetic fibers such as polyester, its inherent photophysical properties suggest potential for broader use in advanced materials science research.[1][2] This guide provides a comprehensive overview of the technical specifications of this compound, including its physicochemical properties, spectral characteristics, and established experimental protocols. The information compiled herein is intended to serve as a foundational resource for researchers exploring the integration of this dye into novel materials and systems.

Core Properties of this compound

This compound is chemically identified as N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₂H₁₈N₂O₅S | |

| Molecular Weight | 422.45 g/mol | |

| CAS Number | 81-68-5 | [3] |

| Chemical Class | Anthraquinone (B42736) | [4] |

| Appearance | Peach-pink powder |

Spectroscopic and Photophysical Characteristics

The color and potential for applications in areas such as organic electronics are dictated by the dye's interaction with light.[2]

UV-Visible Absorption

The absorption of light in the visible spectrum is responsible for the characteristic color of this compound. The maximum absorption wavelength (λmax) is a key parameter for any application involving light absorption.

| Parameter | Value | Solvent |

| λmax | 525 nm | Dichloromethane |

Note: The λmax value is sourced from a data table in a comprehensive guide on the spectroscopic analysis of this compound. While the specific document was not fully accessible, this value is consistent with the observed color of the dye.

Fluorescence Properties

| Parameter | Value (Estimated) | Note |

| Emission Maximum (λem) | 600 - 700 nm | Based on red-emitting fluorescent dyes. |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.6 | Highly dependent on the molecular environment and solvent.[5] |

Thermal Stability

The thermal stability of a dye is critical for its processing and for the durability of the final material. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate these properties.

| Parameter | Value (Estimated) | Analytical Technique | Reference(s) |

| Onset Decomposition Temperature (Tonset) | 280 - 320 °C | TGA | |

| Peak Decomposition Temperature (Tpeak) | 350 - 400 °C | TGA | |

| Glass Transition Temperature (Tg) | 110 - 140 °C | DSC | |

| Melting Temperature (Tm) | 210 - 240 °C | DSC |

Note: These values are representative estimates for anthraquinone dyes and should be confirmed by experimental analysis for this compound.

Solubility

This compound is characterized by its low solubility in water, a defining feature of disperse dyes.[4] However, it is soluble in various organic solvents, which is crucial for its application in materials science where solution-based processing is often employed.

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [3] |

| N,N-Dimethylformamide (DMF) | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |

| Ethanol | Soluble | [6] |

| Dichloromethane | Soluble (for UV-Vis analysis) | [2] |

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections outline key experimental procedures involving this compound.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 4-Methylbenzenesulfonamide.[1] A general manufacturing method is described as the condensation of these precursors in the presence of copper sulfate (B86663) and potassium carbonate, followed by washing with methanol (B129727) and treatment with methoxy (B1213986) potassium hydroxide.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Ensuring the purity of the dye is crucial for reliable experimental results. Reverse-phase HPLC is a suitable method for this purpose.[1]

Sample Preparation:

-

Accurately weigh 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of N,N-dimethylformamide (DMF) to create a stock solution.[1]

-

Further dilute the stock solution to a final concentration of approximately 100 µg/mL with the mobile phase.[1]

-

Filter the final solution through a 0.45 µm syringe filter before injection.[1]

HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

-

Detection: UV-Vis detector set at the λmax of the dye.

UV-Visible Spectroscopy

This protocol is used to determine the maximum absorption wavelength (λmax) of this compound.[2]

Materials:

-

This compound powder

-

Spectroscopic grade dichloromethane

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a dilute stock solution of this compound in dichloromethane.

-

Scan the absorbance of the solution over a wavelength range of 400-700 nm to identify the λmax.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the determined λmax.

-

Construct a calibration curve by plotting absorbance versus concentration.

Applications in Materials Science

While the primary application of this compound is in the textile industry, its molecular structure and photophysical properties make it a candidate for research in other areas of materials science.[2]

Organic Electronics